N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent acetamide formation. One common method involves the [3+2] cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the acetamide group is formed through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition reaction and automated systems for the acylation step to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation reactions
Major Products
Oxidation: Nitro derivatives of the tetrazole ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The tetrazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex . Additionally, the compound can interact with cellular pathways, modulating biochemical processes and exerting its biological effects .
Comparison with Similar Compounds
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be compared with other tetrazole-containing compounds:
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide: Similar structure but with a mercapto group, which may impart different chemical reactivity and biological activity.
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Contains an isonicotinamide moiety, which may enhance its enzyme inhibitory activity.
1-(3-Acetamidophenyl)-5-mercapto-1H-tetrazole: Another similar compound with a mercapto group, used in different applications.
Properties
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)11-8-3-2-4-9(5-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAPUGAHLIVSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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